molecular formula C13H12O B12317984 Pilosol A

Pilosol A

Cat. No.: B12317984
M. Wt: 184.23 g/mol
InChI Key: QUBDTHLFIKDCBG-UHFFFAOYSA-N
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Description

Pilosol A is a natural product derived from a stem cell bacterium called Streptomyces sp. It is known for its unique chemical structure and biological activities. This compound is a yellow crystalline solid with low solubility

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pilosol A involves several steps, starting with the extraction from Streptomyces sp. The exact synthetic routes and reaction conditions are not widely documented, but typically involve organic synthesis techniques such as extraction, purification, and crystallization.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale fermentation processes using Streptomyces sp. cultures. The fermentation broth would be processed to extract and purify this compound, followed by crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Pilosol A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Pilosol A has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study reaction mechanisms and develop new synthetic methods. In biology, this compound is studied for its potential antimicrobial and anticancer properties. In medicine, it is being investigated for its potential therapeutic applications. In industry, this compound could be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Pilosol A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and proteins involved in various biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may influence cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Pilosol A can be compared with other similar compounds, such as other natural products derived from Streptomyces sp. These compounds often share similar chemical structures and biological activities. this compound is unique due to its specific chemical structure and the distinct biological activities it exhibits. Similar compounds include Streptomycin, Neomycin, and Erythromycin, which are also derived from Streptomyces sp. and have notable antimicrobial properties .

Properties

IUPAC Name

7-phenylhepta-4,6-diyn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-12(14)8-4-2-5-9-13-10-6-3-7-11-13/h3,6-7,10-12,14H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBDTHLFIKDCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#CC#CC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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